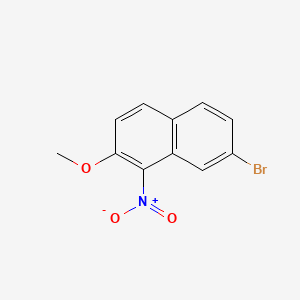

7-Bromo-2-methoxy-1-nitronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Bromo-2-methoxy-1-nitronaphthalene is an organic compound with the molecular formula C11H8BrNO3. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 2nd position, and a nitro group at the 1st position on the naphthalene ring. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-methoxy-1-nitronaphthalene can be achieved through several methods. One common method involves the bromination of 2-methoxy-1-nitronaphthalene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to introduce the bromine atom at the desired position .

Another method involves the nitration of 7-bromo-2-methoxynaphthalene. This process uses a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 1st position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

7-Bromo-2-methoxy-1-nitronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the reduction of the nitro group.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 7-Bromo-2-methoxy-1-aminonaphthalene.

Oxidation: 7-Bromo-2-formyl-1-nitronaphthalene.

Aplicaciones Científicas De Investigación

7-Bromo-2-methoxy-1-nitronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 7-Bromo-2-methoxy-1-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The methoxy group can undergo metabolic transformations, affecting the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

7-Bromo-1-nitronaphthalene: Similar structure but lacks the methoxy group.

2-Methoxy-1-nitronaphthalene: Similar structure but lacks the bromine atom.

7-Bromo-2-methoxynaphthalene: Similar structure but lacks the nitro group.

Uniqueness

7-Bromo-2-methoxy-1-nitronaphthalene is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the naphthalene ring.

Actividad Biológica

7-Bromo-2-methoxy-1-nitronaphthalene is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant studies. The compound is characterized by the presence of bromine, methoxy, and nitro groups, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Nitro compounds, including derivatives like this compound, have shown significant anticancer properties. Studies indicate that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is crucial for its efficacy, as it enhances the compound's ability to penetrate bacterial cell walls and disrupt cellular functions .

- Anti-inflammatory Effects : Research has indicated that nitro-substituted aromatic compounds can modulate inflammatory responses. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Nrf2 Activation : Similar to other naphthalene derivatives, this compound may activate the Nrf2 pathway, leading to the upregulation of detoxifying enzymes that protect against oxidative stress . Nrf2 activation is associated with various protective effects in cells exposed to oxidative damage.

- Cytotoxicity : The compound has been shown to induce cytotoxicity in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function . This cytotoxic effect is often assessed using assays like MTT or LDH release.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study investigating the structure-activity relationship (SAR) of nitro-substituted naphthalenes found that modifications at the 7-position significantly enhanced anticancer activity compared to non-substituted analogs .

- Another research article highlighted the importance of the nitro group in mediating antimicrobial activity, demonstrating that compounds lacking this functional group exhibited reduced efficacy against bacterial strains .

- In vitro assays conducted on various cell lines indicated that this compound could effectively inhibit cell proliferation at micromolar concentrations, suggesting a promising therapeutic index for further development .

Propiedades

Fórmula molecular |

C11H8BrNO3 |

|---|---|

Peso molecular |

282.09 g/mol |

Nombre IUPAC |

7-bromo-2-methoxy-1-nitronaphthalene |

InChI |

InChI=1S/C11H8BrNO3/c1-16-10-5-3-7-2-4-8(12)6-9(7)11(10)13(14)15/h2-6H,1H3 |

Clave InChI |

ZCDPEMPZUDCBDQ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C2=C(C=CC(=C2)Br)C=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.